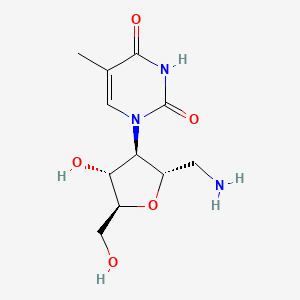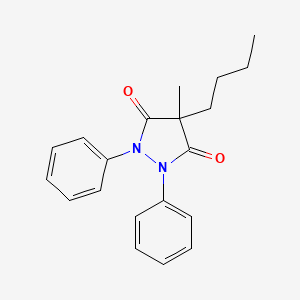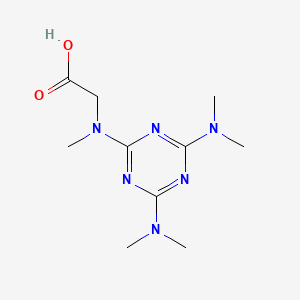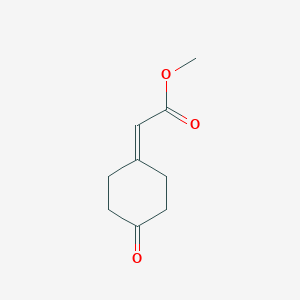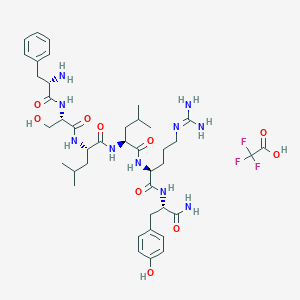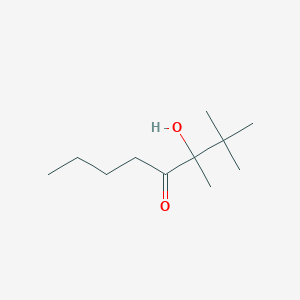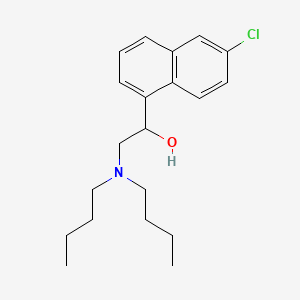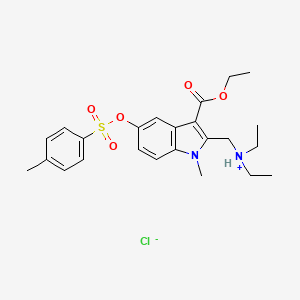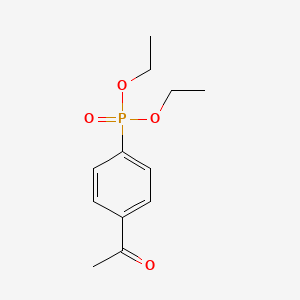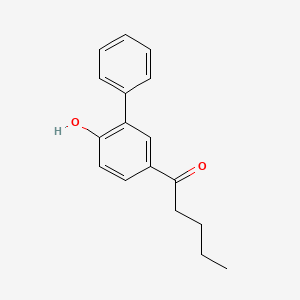
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is an organic compound that features a biphenyl structure with a hydroxy group at the 6th position and a pentanone chain at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and pentanone derivatives.
Hydroxylation: The biphenyl compound undergoes hydroxylation at the 6th position using reagents such as hydrogen peroxide or other oxidizing agents.
Coupling Reaction: The hydroxylated biphenyl is then coupled with a pentanone derivative through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride (AlCl3) under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the pentanone chain can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 1-(6-Keto-biphenyl-3-yl)-pentan-1-one or 1-(6-Carboxy-biphenyl-3-yl)-pentan-1-one.
Reduction: Formation of 1-(6-Hydroxy-biphenyl-3-yl)-pentanol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(4-Hydroxy-biphenyl-3-yl)-pentan-1-one
- 1-(6-Hydroxy-biphenyl-2-yl)-pentan-1-one
Uniqueness
1-(6-Hydroxy-biphenyl-3-yl)-pentan-1-one is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-(4-hydroxy-3-phenylphenyl)pentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-2-3-9-16(18)14-10-11-17(19)15(12-14)13-7-5-4-6-8-13/h4-8,10-12,19H,2-3,9H2,1H3 |
InChI Key |
JEHIBLKJVDUTQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)

![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
